Gain of TLR7 Agonistic Function: C12-TLRa vs. C12-113 LNP
In a direct head-to-head comparison using HEK-Blue TLR7 reporter cells, C12-113 LNP exhibited no detectable TLR7 agonistic activity, whereas C12-113/TLRa LNP (5 mol% C12-TLRa substitution) demonstrated clear, dose-dependent TLR7 activation [1]. The measured activity was reported as fold change relative to untreated cells across a range of mRNA concentrations, confirming that the TLR7 agonism is a unique property conferred exclusively by the C12-TLRa component [1].
| Evidence Dimension | TLR7 agonistic activity (fold change vs. untreated) |
|---|---|
| Target Compound Data | Dose-dependent increase in TLR7 activation (quantified as fold change relative to untreated cells; see Figure 2f inset) |
| Comparator Or Baseline | C12-113 LNP: No detectable TLR7 agonistic activity (baseline level) |
| Quantified Difference | Qualitative gain of function from undetectable to dose-dependent activation |
| Conditions | HEK-Blue reporter cells expressing TLR7; treated with LNPs at various mRNA concentrations for 24 hours; absorbance measured at 650 nm [1] |
Why This Matters
This gain of function is critical for procurement decisions involving immunogenicity optimization: C12-113 alone cannot activate TLR7, whereas C12-TLRa-substituted LNPs provide both delivery and adjuvant functions in a single formulation component.
- [1] Han, X., et al. (2023). Adjuvant lipidoid-substituted lipid nanoparticles augment the immunogenicity of SARS-CoV-2 mRNA vaccines. *Nature Nanotechnology*, 18, 1105–1114. Figure 2f. View Source
